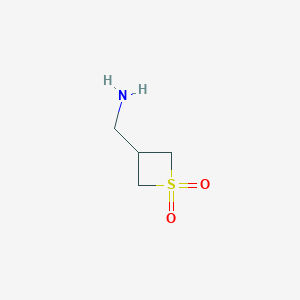![molecular formula C8H10O4 B1380912 Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS No. 85407-65-4](/img/structure/B1380912.png)
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Overview
Description
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a chemical compound with the CAS Number: 85407-65-4 . It has a molecular weight of 170.17 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is achieved through an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI Code for Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is 1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) . The InChI key is PIFLRCNRXDHGOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis and Drug Design
Bicyclo[2.1.1]hexane derivatives are increasingly important in the synthesis of bioactive compounds. Their saturated bicyclic structures are valuable for creating sp³-rich chemical spaces, which are desirable in drug design for their physicochemical properties . The bicyclo[2.1.1]hexane core can be used to modulate solubility, activity, and conformational restriction of drug candidates.
Antifungal Agents
The incorporation of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid derivatives into fungicides has shown promising results. Compounds like boscalid, bixafen, and fluxapyroxad have been modified to include the bicyclo[2.1.1]hexane core, resulting in patent-free analogs with high antifungal activity .
Bioisosteres for Ortho-Substituted Benzene
Bicyclo[2.1.1]hexane derivatives have been validated as saturated bioisosteres for ortho-substituted benzene rings. This application is significant in medicinal chemistry, where the benzene ring is a common motif in drugs and agrochemicals .
Photocatalysis
The bicyclo[2.1.1]hexane framework can be accessed and manipulated using photochemical methods. This approach is particularly useful for creating new building blocks for further chemical transformations, expanding the toolbox available to chemists .
Late-Stage Modification of Natural Products
The methodology involving bicyclo[2.1.1]hexane-1,4-dicarboxylic acid allows for the late-stage modification of natural products. This is crucial for the development of novel functionalized compounds with potential applications in various fields, including pharmaceuticals .
Enantioselective Synthesis
The chiral nature of bicyclo[2.1.1]hexane derivatives makes them suitable for enantioselective synthesis. This is important for creating drug analogs with specific configurations, which can have different biological activities based on their enantiomeric forms .
Chemical Space Exploration
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid serves as a gateway to new chemical spaces. Its structure allows for the exploration of new atom and exit-vector arrangements, which is a frontier in synthetic chemistry .
Conformational Studies
Due to its rigid structure, bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is an excellent candidate for conformational studies. Researchers can investigate how the strain in the bicyclic system affects the overall molecular shape and reactivity .
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
properties
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLRCNRXDHGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)



![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)





